Cas no 20007-82-3 (ipomeamarone)

ipomeamarone structure
ipomeamarone structure
Product name:ipomeamarone
CAS No:20007-82-3
MF:C15H22O3
MW:250.333384990692
CID:908842
PubChem ID:99899

ipomeamarone Chemical and Physical Properties

Names and Identifiers

    • ipomeamarone
    • BOHLMANN 176
    • (+-)-4-Methyl-1-(5t-methyl-(2rH)-2,3,4,5-tetrahydro-[2,3']bifuryl-5c-yl)-pentan-2-on
    • (+-)-4-methyl-1-(5t-methyl-(2rH)-2,3,4,5-tetrahydro-[2,3']bifuryl-5c-yl)-pentan-2-one
    • (+-)-Epiipemeamaron
    • 4-Methyl-1-(2,3,4,5-tetrahydro-5-methyl-2,3'-bifuran-5-yl)-2-pentanone
    • trans-4-methyl-1-(2,3,4,5-tetrahydro-5-methyl< 2,3'-bifuran> -5-yl)-2-pentanone
    • 2-Pentanone, 4-methyl-1-(2,3,4,5-tetrahydro-5-methyl[2,3'-bifuran]-5-yl)-
    • 2-Pentanone, 1-[5-(3-furyl)tetrahydro-2-methyl-2-furyl]-4-methyl-
    • NSC-317536
    • (2S,5R)-(+)-1-(5-(3-Furyl)tetrahydro-2-methyl-2-furyl)-4-methyl-2-pentanone
    • 11033-12-8
    • (+)-Ipomeamarone
    • NSC 256944
    • 2-Pentanone, 4-methyl-1-(2,3,4,5-tetrahydro-5-methyl(2,3'-bifuran)-5-yl)-
    • NSC256944
    • 2-Pentanone, 4-methyl-1-(2,3,4,5-tetrahydro-5-methyl(2,3'-bifuran)-5-yl)-, (2R-cis)-
    • Ipomeamorone
    • ACon0_000473
    • EX-A8014M
    • NSC317536
    • 20007-82-3
    • 1-[5-(3-Furyl)-2-methyltetrahydro-2-furanyl]-4-methyl-2-pentanone #
    • Ipomeamarone, (+)-
    • MEGxp0_001581
    • DTXSID90911590
    • NSC 317536
    • 2-Pentanone,3,4,5-tetrahydro-5-methyl[2,3'-bifuran]-5-yl)-
    • NSC-256944
    • ACon1_002142
    • 1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one
    • 2-Pentanone, 1-(5-(3-furyl)tetrahydro-2-methyl-2-furyl)-4-methyl-
    • Ngaione, (+)-
    • NCGC00179789-01
    • 4-Methyl-1-(2,3,4,5-tetrahydro-5-methyl(2,3'-bifuran)-5-yl)-2-pentanone
    • WOFDWNOSFDVCDF-UHFFFAOYSA-N
    • 2-Pentanone, 1-(5-(3-furyl)tetrahydro-2-methyl-2-furyl)-4-methyl-, (2S,5R)-(+)-
    • YMF39VPK7M
    • UNII-YMF39VPK7M
    • Inchi: InChI=1S/C15H22O3/c1-11(2)8-13(16)9-15(3)6-4-14(18-15)12-5-7-17-10-12/h5,7,10-11,14H,4,6,8-9H2,1-3H3
    • InChI Key: WOFDWNOSFDVCDF-UHFFFAOYSA-N
    • SMILES: CC(C)CC(=O)CC1(CCC(O1)C2=COC=C2)C

Computed Properties

  • Exact Mass: 250.15700
  • Monoisotopic Mass: 250.15689456g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 39.4Ų

Experimental Properties

  • PSA: 39.44000
  • LogP: 3.89510

Recommend Articles

Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.